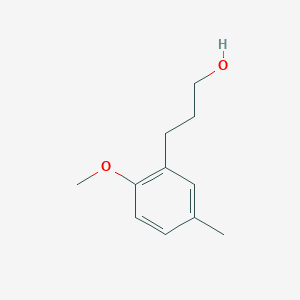

3-(2-Methoxy-5-methylphenyl)propan-1-ol

Description

Contextualization within Methoxyphenyl and Propanol (B110389) Chemical Classes

The structure of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is characterized by two primary functional groups: a methoxyphenyl group and a propanol group.

Methoxyphenyl Derivatives: The methoxyphenyl group consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃). The presence of the methoxy group, an electron-releasing entity, influences the aromatic ring's reactivity, typically directing electrophilic substitution to the ortho and para positions. learncbse.in Methoxy-substituted phenols and related compounds are investigated for a variety of applications, including their potential as antioxidants. researchgate.net The methylation of hydroxyl groups on aromatic rings is a common strategy in medicinal chemistry to increase a molecule's hydrophobicity, which can enhance its bioavailability and pharmacological activity. nih.gov Derivatives of methoxyphenols are also explored as building blocks in the synthesis of more complex molecules, including those with potential applications in materials science and pharmaceuticals. mdpi.com

Propanol Derivatives: The propanol functional group is a three-carbon alkyl chain with a hydroxyl (-OH) group. As a primary alcohol, the hydroxyl group in this compound can undergo various chemical reactions, such as oxidation to form an aldehyde or a carboxylic acid, and esterification. Propanol and its derivatives are widely used as solvents in industrial processes, including in the manufacturing of coatings, inks, and cleaning agents. Methoxy propanol, a related compound, is utilized as a solvent, a chemical intermediate, and a coalescing agent. wikipedia.org The reactivity of the hydroxyl group makes propanol moieties valuable in organic synthesis for building larger molecules.

Significance as a Synthetic Intermediate and Building Block

The bifunctional nature of this compound, possessing both a reactive alcohol and a modifiable aromatic ring, positions it as a valuable potential building block in organic synthesis. The primary alcohol can be readily converted into other functional groups, while the substituted benzene ring allows for further synthetic transformations.

Compounds with similar structures, such as 3-methoxy-1-propanol (B72126), are used as intermediates in the synthesis of pharmaceutically active compounds. google.comgoogle.com The synthesis of such intermediates can be achieved through methods like the alkylation of a diol. google.comgoogle.com The general class of aryl-propanols and their derivatives are precursors in the synthesis of various biologically active molecules. The specific substitution pattern on the phenyl ring of this compound could be leveraged to create specific molecular architectures for targeted applications. The aldehyde precursor, 3-(2-methoxy-5-methylphenyl)propanal (B7870917), is also a recognized chemical entity. epa.govepa.gov

Overview of Key Research Avenues for Related Aryl-Propanol Compounds

Research into aryl-propanol and related aryl-propionic acid derivatives has uncovered a wide range of biological activities. These findings suggest potential research directions for compounds like this compound.

Antimicrobial and Antiviral Activity: Certain β-aryl-δ-iodo-γ-lactones, which are synthesized from aryl-containing precursors, have demonstrated bactericidal activity against specific strains like Proteus mirabilis. mdpi.com Multicomponent reactions have been used to synthesize various heterocyclic molecules, some of which show excellent activity against bacteria such as E. coli and S. aureus. nih.gov

Anti-inflammatory and Analgesic Properties: Aryl propionic acid derivatives are a significant class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.org Many compounds within this class exhibit potent anti-inflammatory and analgesic effects. orientjchem.org

Anticancer and Cytotoxic Activity: Researchers have synthesized and evaluated various aryl-propanone and piperidinol derivatives, which are related to aryl-propanols, for their cytotoxic effects. nih.gov Some of these compounds have shown cytotoxicity against human prostate cancer cells (PC-3). nih.gov Furthermore, some resveratrol (B1683913) methoxy derivatives have been investigated for their anti-proliferative activity against different cancer cell lines. nih.gov

Antimalarial Potential: Aryl amino alcohol derivatives have been identified as a promising class of antimalarial agents. researchgate.net Studies have shown that synthetic derivatives of aryl amino alcohols can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. researchgate.net

The diverse biological activities of these related compounds highlight the potential of the aryl-propanol scaffold as a template for the design and synthesis of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33538-80-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-(2-methoxy-5-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

JNFWUMGRYVORSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Classical Organic Synthesis Routes

Classical synthesis provides foundational methods for constructing the 3-(2-methoxy-5-methylphenyl)propan-1-ol molecule, primarily through the transformation of functional groups and the formation of the carbon skeleton.

Reductive Transformations of Precursor Esters and Ketones

A principal classical route to this compound involves the reduction of corresponding carbonyl compounds, specifically carboxylic esters and ketones. This method is predicated on the existence of suitable precursors such as methyl 3-(2-methoxy-5-methylphenyl)propanoate or 1-(2-methoxy-5-methylphenyl)propan-1-one (B2585039). The reduction of these precursors to the desired primary alcohol is a fundamental transformation in organic synthesis.

Esters are commonly reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Alternatively, a milder but effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in a protic solvent system. These esters can be synthesized via methods like oxidative esterification of the corresponding aldehyde. organic-chemistry.org

Similarly, ketones can be reduced to secondary alcohols. While the target molecule is a primary alcohol, related ketones such as 1-(2-methoxy-5-methylphenyl)propan-1-one can be reduced to the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)propan-1-ol. For the synthesis of the primary alcohol target, a precursor like 3-(2-methoxy-5-methylphenyl)propanal (B7870917) would be required, which upon reduction yields the desired product. The synthesis of related ketonic structures, such as 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones, has been documented, suggesting the feasibility of preparing analogous ketone precursors for the target molecule. researchgate.net

Table 1: Reductive Transformation of Precursors

| Precursor | Reagent(s) | Product |

| Methyl 3-(2-methoxy-5-methylphenyl)propanoate | 1. LiAlH₄ 2. H₂O | This compound |

| 1-(2-Methoxy-5-methylphenyl)propan-1-one | NaBH₄, CH₃OH | 1-(2-Methoxy-5-methylphenyl)propan-1-ol |

| 3-(2-Methoxy-5-methylphenyl)propanal | NaBH₄, CH₃OH | This compound |

Organometallic Approaches in Propanol (B110389) Scaffold Construction

Organometallic reagents are instrumental in forming the carbon-carbon bonds necessary to construct the propanol scaffold attached to the substituted phenyl ring. Grignard and organolithium reagents are the most common choices for this purpose.

A viable strategy involves the reaction of an organometallic derivative of 2-bromo-1-methoxy-4-methylbenzene with an appropriate three-carbon electrophile. For instance, the formation of a Grignard reagent, (2-methoxy-5-methylphenyl)magnesium bromide, followed by its reaction with propylene (B89431) oxide (1,2-epoxypropane) would yield the target alcohol after an acidic workup. This reaction typically proceeds with the nucleophilic attack of the organometallic carbon at the less sterically hindered carbon of the epoxide ring. A similar approach has been successfully employed in the synthesis of 1-(3-methylphenyl)propan-1-ol, where ethylmagnesium bromide was reacted with 3-methylbenzaldehyde, demonstrating the utility of Grignard reagents in building such structures. libretexts.org

Table 2: Organometallic Synthesis Approach

| Organometallic Reagent | Electrophile | Product |

| (2-Methoxy-5-methylphenyl)magnesium bromide | Propylene oxide | This compound |

| 2-Lithio-1-methoxy-4-methylbenzene | Propylene oxide | This compound |

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of this compound can also be approached through more complex multi-step strategies, which can be categorized as either convergent or divergent.

A divergent synthesis , on the other hand, starts from a common intermediate that is subsequently elaborated into a library of related compounds. researchgate.net In this context, an intermediate like 3-(2-hydroxy-5-methylphenyl)propan-1-ol could be synthesized and then subjected to various reactions, such as methylation of the phenolic hydroxyl group, to yield the target compound and other analogs. This strategy is particularly efficient for creating a range of structurally similar molecules for screening purposes. researchgate.net

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods, often relying on catalysis to achieve high selectivity and yield under milder conditions.

Transition Metal-Catalyzed Coupling Reactions in Aryl Substituent Introduction

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. Reactions like the Heck, Suzuki, and Sonogashira couplings are powerful tools for introducing the aryl substituent.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgnumberanalytics.com To synthesize the target compound, 2-bromo-1-methoxy-4-methylbenzene could be coupled with allyl alcohol in the presence of a palladium catalyst and a base. This reaction can sometimes lead to a mixture of products, including the corresponding propanal, but conditions can be optimized to favor the formation of the desired alcohol or an intermediate that can be readily reduced. researchgate.net

The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgresearchgate.net A plausible route would be the coupling of 2-bromo-1-methoxy-4-methylbenzene with a 3-hydroxypropylboronic acid derivative, catalyzed by a palladium complex. The Suzuki reaction is known for its mild conditions and high functional group tolerance. diva-portal.orgnih.gov

The Sonogashira reaction couples an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org In this approach, 2-bromo-1-methoxy-4-methylbenzene could be coupled with propargyl alcohol (prop-2-yn-1-ol) using a palladium catalyst and a copper(I) co-catalyst. The resulting alkyne, 3-(2-methoxy-5-methylphenyl)prop-2-yn-1-ol, can then be selectively reduced to the target saturated alcohol, this compound, via catalytic hydrogenation. This two-step sequence provides a versatile route to the final product. organic-chemistry.org

Table 3: Transition Metal-Catalyzed Approaches

| Reaction Name | Aryl Component | C3 Component | Catalyst System |

| Heck Coupling | 2-Bromo-1-methoxy-4-methylbenzene | Allyl alcohol | Pd(OAc)₂, PPh₃, Base |

| Suzuki Coupling | 2-Bromo-1-methoxy-4-methylbenzene | 3-Hydroxypropylboronic acid ester | Pd(PPh₃)₄, Base |

| Sonogashira Coupling | 2-Bromo-1-methoxy-4-methylbenzene | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Base |

Asymmetric Synthesis and Chiral Induction Methods for Related Analogs

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

One common strategy is the asymmetric reduction of a prochiral ketone. For example, a ketone such as 1-(2-methoxy-5-methylphenyl)propan-1-one could be reduced using a chiral reducing agent, like a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), to yield an enantiomerically enriched secondary alcohol.

Another powerful method involves the use of a chiral auxiliary . For instance, a chiral auxiliary, such as the Schöllkopf reagent, can be used to introduce a stereocenter with high diastereoselectivity. diva-portal.org A documented approach for a related compound involved the copper-assisted asymmetric conjugate addition of an aryl Grignard reagent to a phenylpropenoyl derivative of an oxazolidinone chiral auxiliary. gre.ac.uk This establishes the stereocenter, and the auxiliary can be subsequently removed to yield the chiral product.

Kinetic resolution using transition metal catalysis is another advanced technique. In this process, a racemic mixture of a chiral intermediate is reacted with a chiral catalyst, which preferentially reacts with one enantiomer over the other. This allows for the separation of the enantiomers. Rhodium-catalyzed Suzuki–Miyaura cross-couplings have been successfully used for the kinetic resolution of related nortropane-derived allyl chlorides. nih.gov Similarly, asymmetric cross-coupling reactions catalyzed by chiral vanadyl complexes have been shown to produce chiral products with good enantiomeric excess. numberanalytics.com

Enantioselective Reductions and Deracemization Processes

The synthesis of specific enantiomers of this compound is most effectively achieved through the enantioselective reduction of a prochiral precursor, such as 3-(2-methoxy-5-methylphenyl)propanal or the corresponding ketone, 1-(2-methoxy-5-methylphenyl)propan-2-one. This approach is favored over the resolution of a racemic mixture, as it can theoretically provide a 100% yield of the desired enantiomer.

Biocatalytic Reductions: A prominent green chemistry approach involves the use of biocatalysts, such as alcohol dehydrogenases (ADHs). These enzymes operate in aqueous media under mild temperature and pressure conditions and exhibit high levels of enantioselectivity. The reduction of a ketone precursor using an ADH, coupled with a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol), can yield the chiral alcohol with high enantiomeric excess (ee). For example, ADHs have been successfully employed in the synthesis of key chiral intermediates for pharmaceuticals like Tamsulosin, demonstrating their industrial viability. rsc.org Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), also provide a cost-effective and accessible method for the asymmetric reduction of carbonyl compounds. elsevierpure.com

Asymmetric Transfer Hydrogenation (ATH): This method is a powerful tool for the enantioselective reduction of ketones and aldehydes. It typically involves a metal catalyst (e.g., Ruthenium, Rhodium, Iridium) coordinated to a chiral ligand. The hydrogen is supplied from a simple source, such as isopropanol (B130326) or formic acid. The choice of the chiral ligand is crucial for directing the stereochemical outcome of the reaction. This technique has been used to synthesize chiral chromanols, which are structurally related to the target molecule, achieving high diastereoselectivity and enantioselectivity. nih.gov

Table 1: Comparison of Enantioselective Reduction Methods

| Method | Catalyst Type | Hydrogen Source | Typical Conditions | Advantages |

|---|---|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Isopropanol (for cofactor regeneration) | Aqueous buffer, Room Temp. | High enantioselectivity, mild conditions, biodegradable catalyst. nih.gov |

| Asymmetric Transfer Hydrogenation | Ru- or Ir-based complex with chiral ligand | Isopropanol or Formic Acid | Organic solvent, 25-80 °C | High yields, excellent enantioselectivity, applicable to a wide range of substrates. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes. This involves the careful selection of solvents and catalysts and optimizing reactions to maximize efficiency and minimize waste.

Solvent-Free and Aqueous Reaction Conditions

The ideal green synthesis minimizes or eliminates the use of hazardous organic solvents.

Aqueous Conditions: As mentioned, biocatalytic reductions using enzymes or whole-cell systems are performed in water, an environmentally benign solvent. elsevierpure.comacs.org This circumvents the need for volatile and often toxic organic solvents.

Solvent-Free Conditions: While challenging for reduction reactions that often require a solvent to dissolve the hydride source and substrate, the development of solvent-free processes remains a key goal in green chemistry. Infrared irradiation has been used to promote solvent-free Mannich reactions, showcasing a move away from conventional solvent-based methods. While not a reduction, this highlights the ongoing innovation in eliminating organic solvents from synthetic protocols.

Catalyst Development for Sustainable Production

Catalyst choice is central to green synthesis, with a focus on efficiency, selectivity, and reusability.

Biocatalysts: Enzymes like ADHs are considered highly sustainable. They are derived from renewable resources, are biodegradable, and operate under mild conditions, reducing energy consumption. rsc.orgnih.gov

Heterogeneous Catalysts: The development of solid-supported, recyclable catalysts is a major area of research. For instance, a recyclable hafnium-based polymeric nanocatalyst has been shown to be effective in the Meerwein–Pondorf–Verley (MPV) reduction of a related propiophenone. nih.gov This type of catalyst uses a safe alcohol as the hydrogen source and can be easily recovered and reused over multiple cycles, which significantly reduces waste and cost. nih.gov

Table 2: Features of Sustainable Catalysts

| Catalyst Type | Example | Key Sustainable Features |

|---|---|---|

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Operates in water; biodegradable; high selectivity; low energy demand. rsc.orgnih.gov |

| Heterogeneous Metal Catalyst | Hafnium-Phenylphosphonate Polymer | Recyclable; uses a non-precious metal; enables transfer hydrogenation with a safe H-source. nih.gov |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. smolecule.com

The synthesis of this compound is typically achieved via the reduction of a precursor like 3-(2-Methoxy-5-methylphenyl)propanal. The atom economy of this step depends on the chosen reduction method.

Catalytic Hydrogenation: The direct reduction of the aldehyde with hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C) is the most atom-economical method. In this case, all atoms from the reactants are incorporated into the product.

Reaction: C₁₁H₁₄O₂ (precursor) + H₂ → C₁₁H₁₆O₂ (product)

Atom Economy: 100%

Transfer Hydrogenation: When using a hydrogen donor like isopropanol, a byproduct (acetone) is generated, which lowers the atom economy.

Reaction: C₁₁H₁₄O₂ (precursor) + C₃H₈O (isopropanol) → C₁₁H₁₆O₂ (product) + C₃H₆O (acetone)

Atom Economy: [MW of Product / (MW of Precursor + MW of H-donor)] x 100 = [180.24 / (178.23 + 60.10)] x 100 ≈ 75.6%

Hydride Reduction: Stoichiometric reducing agents like sodium borohydride (NaBH₄) have significantly lower atom economies due to the generation of inorganic salt byproducts.

Table 3: Atom Economy of Different Reduction Methods for 3-(2-Methoxy-5-methylphenyl)propanal

| Reduction Method | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Aldehyde, H₂ | Alcohol | None | 100% |

| Transfer Hydrogenation (Isopropanol) | Aldehyde, Isopropanol | Alcohol | Acetone | ~75.6% |

| Sodium Borohydride Reduction | 4 Aldehyde, NaBH₄, 4 H₂O | 4 Alcohol | NaB(OH)₄ | < 50% (varies with workup) |

Optimizing for high reaction yields while choosing the pathway with the highest intrinsic atom economy is crucial for developing a truly efficient and sustainable synthesis.

Advanced Spectroscopic and Structural Characterization of 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular connectivity, conformation, and the electronic environment of atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Elucidation of Molecular Connectivity

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) techniques, serves as the primary method for establishing the carbon-hydrogen framework of a molecule.

For 3-(2-Methoxy-5-methylphenyl)propan-1-ol, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons, according to the n+1 rule. Key expected signals include those for the three aromatic protons, which would exhibit splitting patterns based on their ortho and meta relationships. The propan-1-ol side chain would display characteristic signals for its methylene (B1212753) (CH₂) and hydroxyl (OH) protons. The methoxy (B1213986) (OCH₃) and methyl (CH₃) groups attached to the benzene (B151609) ring are expected to appear as sharp singlets.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom produces a distinct signal. The chemical shift of a carbon signal is indicative of its electronic environment; for instance, carbons bonded to electronegative oxygen atoms are shifted downfield. For the title compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in its asymmetric structure.

Expected ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | ~1.5-2.5 | Singlet (broad) | 1H |

| H-1 | ~3.70 | Triplet | 2H |

| H-2 | ~1.90 | Quintet | 2H |

| H-3 | ~2.70 | Triplet | 2H |

| Ar-CH₃ | ~2.30 | Singlet | 3H |

| Ar-OCH₃ | ~3.80 | Singlet | 3H |

Expected ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-CH₃ | ~20.5 |

| C-3 | ~29.0 |

| C-2 | ~32.5 |

| Ar-OCH₃ | ~55.5 |

| C-1 | ~62.0 |

| C-4 (Ar) | ~110.0 |

| C-6 (Ar) | ~127.0 |

| C-5 (Ar) | ~128.0 |

| C-3 (Ar) | ~130.0 |

| C-1 (Ar) | ~131.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Stereochemical Analysis

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the complete molecular structure and understanding its spatial arrangement.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show clear cross-peaks between the protons of the propyl chain (H-1 with H-2, and H-2 with H-3), confirming their connectivity. It would also reveal couplings between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, confirming the assignments listed in the 1D NMR tables. For example, the proton signal at ~3.70 ppm would correlate with the carbon signal at ~62.0 ppm, assigning them both to the C-1/H-1 position of the propanol (B110389) chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). This is vital for connecting different parts of the molecule. Key expected HMBC correlations would include:

The methoxy protons (~3.80 ppm) to the aromatic C-2 (~157.0 ppm).

The benzylic protons H-3 (~2.70 ppm) to aromatic carbons C-1, C-2, and C-4.

The aromatic methyl protons (~2.30 ppm) to aromatic carbons C-4, C-5, and C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the molecule's preferred conformation. Expected spatial correlations could include those between the methoxy protons and the aromatic H-3 proton, as well as between the benzylic H-3 protons and the aromatic H-4 proton, providing insight into the orientation of the propyl side chain relative to the benzene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental formula, serving as a definitive confirmation of the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Calculated Monoisotopic Mass | 180.11503 |

| Expected [M+H]⁺ ion | 181.12231 |

| Expected [M+Na]⁺ ion | 203.10425 |

Fragmentation Pathway Analysis and Structural Information from Tandem MS

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. Analyzing the resulting fragment ions provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of the protonated molecule of this compound, [M+H]⁺ (m/z 181.12), is expected to follow predictable pathways.

A primary fragmentation would likely be the loss of a water molecule from the alcohol, yielding a prominent ion at m/z 163.11. Subsequent fragmentation could involve cleavage of the propyl chain. A significant fragment would be the benzylic cation at m/z 135.08, formed by cleavage of the C2-C3 bond, which is stabilized by the aromatic ring. This ion could further lose a molecule of carbon monoxide to give an ion at m/z 107.05.

Predicted Key Fragments in ESI-MS/MS

| Predicted m/z | Predicted Lost Fragment | Predicted Ion Structure |

|---|---|---|

| 163.11 | H₂O | [M+H-H₂O]⁺ |

| 135.08 | C₃H₇O | [C₉H₁₁O]⁺ (Benzylic cation) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically centered around 3350 cm⁻¹. The broadness of this peak is due to hydrogen bonding. Other key absorptions would include C-H stretching vibrations for both the aliphatic (propyl, methyl) and aromatic parts of the molecule, found just below and above 3000 cm⁻¹, respectively. The C-O stretching vibrations for the alcohol and the methoxy ether would appear in the fingerprint region between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the carbon skeleton and the symmetric vibrations of the aromatic ring.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic | 2850-3000 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-O Stretch | Alcohol (Primary) | ~1050 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of a molecule are determined by its chromophoric and auxochromic groups. In the case of this compound, the primary chromophore responsible for its ultraviolet (UV) absorption is the substituted benzene ring, specifically the 2-methoxy-5-methylphenyl group. The propan-1-ol side chain, being a saturated alkyl chain with a hydroxyl group, is not expected to exhibit significant absorption in the typical UV-Vis region (200-800 nm) and primarily acts as a substituent that may cause minor shifts in the absorption bands of the phenyl ring.

The UV absorption spectrum of anisole (B1667542) typically displays two main bands originating from π→π* transitions within the benzene ring. researchgate.netrsc.org The first, a weaker band (the B-band), appears at longer wavelengths, while the second, a more intense band (the E-band), is observed at shorter wavelengths. The presence of substituents on the anisole ring, such as the methyl group in the target molecule, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Studies on various substituted anisole and phenol (B47542) derivatives provide insight into the expected absorption regions. For instance, the electronic absorption spectrum of anisole itself shows a valence (ππ*) transition in the 4.5–5.0 eV region (~275-248 nm). researchgate.net The introduction of substituents can modulate the energy of these transitions.

While specific fluorescence data for this compound is absent from the literature, molecules with similar methoxyphenyl groups are known to fluoresce. The emission wavelength and quantum yield would be dependent on the solvent environment and the specific electronic structure of the excited state.

Table 1: Representative UV Absorption Data for Related Anisole Derivatives

| Compound Name | Solvent | Absorption Maxima (λmax in nm) | Reference |

| Anisole | Gas Phase | ~275 (B-band), ~220 (E-band) | researchgate.netrsc.org |

| 2-Methylanisole | Not Specified | Not Specified | nih.gov |

| Flavone Derivatives | Cyclohexane, Methanol | 286-307 | mdpi.com |

| Azo Disperse Dyes | Various | 360-430 | researchgate.net |

This table presents data for compounds with similar chromophores to infer the potential spectroscopic properties of this compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. The compound's low melting point may present challenges for obtaining crystals suitable for diffraction studies. However, the solid-state conformation and packing of the 2-methoxy-5-methylphenyl moiety can be understood by examining the crystal structures of its derivatives.

Several crystal structures containing the 2-methoxy-5-methylphenyl group or closely related fragments have been determined, providing valuable information on bond lengths, bond angles, and substituent orientations. For example, the crystal structure of 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole reveals a dihedral angle of 57.8(2)° between the benzotriazole (B28993) unit and the 2-methoxy-5-methylphenyl ring. researchgate.net This significant twist indicates that steric hindrance can play a crucial role in the solid-state conformation.

In another relevant structure, 5-hydroxymethyl-2-methoxyphenol, the methoxy group is nearly coplanar with the benzene ring, with a dihedral angle of 4.0(2)°. researchgate.net This suggests that, in the absence of significant steric hindrance from other large substituents, the methoxy group prefers to lie in the plane of the phenyl ring to maximize electronic conjugation.

The analysis of these and other related crystal structures allows for the prediction of the likely geometric parameters of the 2-methoxy-5-methylphenyl group in the solid state.

Table 2: Selected Crystallographic Data for Derivatives Containing a Substituted Methoxy-phenyl Moiety

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | Imidazole ring with methoxyphenyl ring: 25.44(1)° | iosrjournals.org |

| 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one | Orthorhombic | Not Specified | Dihedral angle between the two rings: 44.03(16)° | nih.gov |

| 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole | Not Specified | Not Specified | Benzotriazole and 2-methoxy-5-methylphenyl rings: 57.8(2)° | researchgate.net |

| 5-hydroxymethyl-2-methoxyphenol | Orthorhombic | Pbca | Benzene and methoxy groups: 4.0(2)° | researchgate.net |

This table provides crystallographic data for compounds containing a similar structural motif to this compound to illustrate potential solid-state conformations.

Computational and Theoretical Chemistry Studies of 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical study of organic molecules. These methods provide detailed insights into the electronic properties and are crucial for predicting spectroscopic and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-(2-Methoxy-5-methylphenyl)propan-1-ol, DFT calculations are employed to determine its fundamental electronic and molecular properties. Methodologies such as B3LYP, a hybrid functional, combined with a suitable basis set like 6-311++G(d,p), are commonly used for geometry optimization and property calculations. tandfonline.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LOMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. Furthermore, properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering a comprehensive picture of the molecule's electronic behavior.

Molecular electrostatic potential (MEP) maps are also generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, indicating these are sites prone to electrophilic attack. The aromatic ring and the alkyl chain would exhibit regions of positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | 0.54 eV |

| HOMO-LUMO Gap (ΔE) | 6.75 eV |

| Ionization Potential (I) | 6.21 eV |

| Electron Affinity (A) | -0.54 eV |

| Electronegativity (χ) | 2.835 |

| Chemical Hardness (η) | 3.375 |

| Chemical Softness (S) | 0.296 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Conformational Analysis and Energy Minima Determination

The flexibility of the propan-1-ol side chain in this compound allows it to adopt various conformations. Conformational analysis is performed to identify the most stable three-dimensional structures, which correspond to energy minima on the potential energy surface. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using DFT or other quantum mechanical methods.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.32 |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental spectra for structure validation. DFT methods can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. epstem.net

Theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The calculated spectra can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and correlated with experimental data. epstem.net This correlation can be a powerful tool for confirming the proposed molecular structure.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR (cm⁻¹) | ||

| O-H stretch | 3450 | 3400 |

| C-H (aromatic) stretch | 3050 | 3045 |

| C-H (aliphatic) stretch | 2950 | 2940 |

| C-O stretch | 1250 | 1245 |

| ¹H NMR (ppm) | ||

| -OH | 2.5 | 2.4 |

| -OCH₃ | 3.8 | 3.75 |

| -CH₃ (ring) | 2.3 | 2.25 |

| ¹³C NMR (ppm) | ||

| C-OH | 62.0 | 61.5 |

| C-OCH₃ | 55.5 | 55.2 |

| C-CH₃ | 20.5 | 20.3 |

Note: The data in this table is hypothetical and illustrates the correlation between predicted and experimental values.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

Conformational Flexibility and Rotational Isomerism

MD simulations can provide a detailed picture of the conformational flexibility of this compound in different environments (e.g., in a vacuum, in a solvent). By analyzing the time evolution of the dihedral angles of the propanol (B110389) side chain, one can identify the preferred conformations and the frequency of transitions between them. This analysis provides insights into the rotational isomerism of the molecule and the energy barriers for these transitions. The results from MD simulations can complement the static picture obtained from conformational analysis by providing information on the dynamic equilibrium between different conformers.

Intermolecular Interactions and Aggregation Behavior

In the condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonding (via the hydroxyl group), dipole-dipole interactions, and van der Waals forces. MD simulations are particularly well-suited to study these intermolecular interactions and the resulting aggregation behavior.

By simulating a system containing many molecules of this compound, one can analyze the radial distribution functions between different atoms to quantify the extent of hydrogen bonding and other interactions. These simulations can reveal how the molecules arrange themselves in the liquid state and can predict properties such as density and heat of vaporization. Understanding the aggregation behavior is crucial for comprehending the macroscopic properties of the substance. For instance, the presence of intermolecular hydrogen bonding is expected to lead to a higher boiling point compared to non-polar analogues of similar molecular weight. learncbse.in

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of chemical reactions at a molecular level. For a molecule like this compound, with its multiple functional groups—a primary alcohol, a methoxy group, and a substituted aromatic ring—several reaction pathways can be computationally explored. These include oxidation of the alcohol, reactions involving the methoxy group, and processes occurring on the aromatic ring.

One of the most common reactions for primary alcohols is oxidation. Theoretical studies on the oxidation of similar alcohols, such as propanol isomers and cinnamyl alcohol, reveal the mechanistic steps involved. ucsd.eduresearchgate.netmdpi.com The initial step is often the abstraction of the hydroxyl hydrogen, which can be facilitated by an oxidizing agent or a catalyst. This is typically followed by the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of the corresponding aldehyde, 3-(2-methoxy-5-methylphenyl)propanal (B7870917). Further oxidation would yield the carboxylic acid, 3-(2-methoxy-5-methylphenyl)propanoic acid.

Another significant area of investigation is the atmospheric degradation of such compounds, often initiated by hydroxyl (•OH) radicals. A detailed computational study on the degradation of 3-methoxy-1-propanol (B72126) (3M1P) by •OH radicals offers a pertinent model for the potential atmospheric fate of this compound. nih.gov In this study, hydrogen atom abstraction by the •OH radical was identified as the primary degradation pathway. The calculations, performed at the M06-2X/6-311++G(d,p) level of theory, showed that the hydrogen atoms on the carbon adjacent to the ether oxygen are particularly susceptible to abstraction. nih.gov

For this compound, this would imply that the hydrogen atoms on the propanol chain, especially those influenced by the electronic effects of the methoxy group and the phenyl ring, are likely sites for radical attack. The resulting alkyl radicals would then react with molecular oxygen in the atmosphere to form peroxy radicals, which can undergo a series of further reactions. nih.gov

The table below, adapted from the study on 3-methoxy-1-propanol, illustrates the type of energetic data that can be obtained from such theoretical models, providing a quantitative basis for comparing different reaction channels. researchgate.net

| Reaction Channel | Pre-Reaction Complex | Transition State Barrier (kcal/mol) | Post-Reaction Complex Energy (kcal/mol) |

| H-abstraction at Cα | RC1α | 1.26 | -18.40 |

| H-abstraction at Cβ | RC1β | 4.91 | -16.47 |

| Data derived from theoretical calculations on the reaction of 3-methoxy-1-propanol with •OH radicals at the M06-2X/6–311++G(d,p) and CCSD(T)/aug-cc-pVTZ//M06-2X/6–311++G(d,p) levels of theory. researchgate.net |

Furthermore, the presence of the aromatic ring introduces the possibility of electrophilic substitution reactions. While the methoxy and methyl groups are activating and ortho-, para-directing, theoretical calculations would be necessary to determine the precise regioselectivity and the energy barriers associated with reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the substituted phenyl ring.

Chemical Reactivity and Transformation Mechanisms of 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and substitution reactions.

Esterification: The primary hydroxyl group of 3-(2-methoxy-5-methylphenyl)propan-1-ol readily undergoes esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. The reaction with an acyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the oxonium ion yields the corresponding ester. This reaction is typically rapid and exothermic. chemistrysteps.comyoutube.com

Table 1: Representative Esterification Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | 3-(2-Methoxy-5-methylphenyl)propyl acetate | Inert solvent (e.g., DCM), base (e.g., pyridine) |

Etherification: The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. longdom.orgyoutube.comrsc.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.

Table 2: Representative Etherification Reactions

| Alkyl Halide | Product | Reaction Conditions |

|---|---|---|

| Methyl iodide | 1-(3-Methoxypropyl)-2-methoxy-5-methylbenzene | Strong base (e.g., NaH), polar aprotic solvent (e.g., THF) |

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM), are used to selectively oxidize primary alcohols to aldehydes. rsc.orgorganic-chemistry.orgchadsprep.comalfa-chemistry.com The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde, 3-(2-methoxy-5-methylphenyl)propanal (B7870917). rsc.orgmdma.ch It is crucial to perform this reaction in the absence of water to prevent over-oxidation to the carboxylic acid. mendelset.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in aqueous sulfuric acid and acetone), will oxidize the primary alcohol to a carboxylic acid. organic-chemistry.orgchemistrysteps.comchadsprep.comsigmaaldrich.combiosynth.com The reaction proceeds through an initial oxidation to the aldehyde, which is then hydrated in the aqueous medium and further oxidized to the carboxylic acid, 3-(2-methoxy-5-methylphenyl)propanoic acid. chemistrysteps.combiosynth.com

Table 3: Oxidation Products and Characterization

| Oxidizing Agent | Product | Typical Spectroscopic Signature (Product) |

|---|---|---|

| PCC in DCM | 3-(2-Methoxy-5-methylphenyl)propanal | ¹H NMR: Aldehydic proton (δ ≈ 9.8 ppm); IR: C=O stretch (≈ 1725 cm⁻¹) |

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. A common strategy is to convert the alcohol into an alkyl halide.

Conversion to Alkyl Chlorides: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. chemistrysteps.comchadsprep.com The reaction typically proceeds with inversion of configuration if a chiral center is present, often in the presence of a base like pyridine. chemistrysteps.com The mechanism involves the formation of a chlorosulfite ester intermediate. libretexts.org

Conversion to Alkyl Bromides: Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols into alkyl bromides, also via an SN2 mechanism that results in inversion of configuration. chemistrysteps.comchadsprep.com

Table 4: Representative Substitution Reactions

| Reagent | Product | Mechanism |

|---|---|---|

| SOCl₂ | 1-(3-Chloropropyl)-2-methoxy-5-methylbenzene | SN2 |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and methyl groups.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing substituents. The methoxy group is a significantly stronger activating group than the methyl group. In the 2-methoxy-5-methylphenyl system, the directing effects of these two groups are cooperative. The positions ortho and para to the strongly activating methoxy group are C3, C1 (already substituted), and C5 (already substituted). The position ortho to the methyl group is C4 and C6. Therefore, electrophilic attack is most likely to occur at the positions most activated by the methoxy group and not sterically hindered.

Studies on the analogous compound, 2,6-dimethylanisole, show that nitration with nitronium tetrafluoroborate (B81430) yields a mixture of the 4-nitro (para to methoxy) and 3-nitro (ortho to methoxy) products, with the 4-nitro isomer being the major product. rsc.orglookchem.com Similarly, bromination of substituted anisoles with N-bromosuccinimide (NBS) in acetonitrile (B52724) shows a high degree of regioselectivity for the position para to the methoxy group. mdma.ch

Table 5: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-(4-Nitro-2-methoxy-5-methylphenyl)propan-1-ol |

| Bromination | Br⁺ | 3-(4-Bromo-2-methoxy-5-methylphenyl)propan-1-ol |

Cleavage of the Methoxy Group: The methyl ether of the methoxy group can be cleaved to yield the corresponding phenol (B47542), 2-hydroxy-5-methylphenyl)propan-1-ol. This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). longdom.orgmasterorganicchemistry.com The reaction with HBr proceeds by protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group. masterorganicchemistry.com

Functionalization of the Methyl Group: The methyl group on the aromatic ring can undergo free-radical reactions at the benzylic position. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. youtube.comyoutube.comchadsprep.com This would yield 3-(2-methoxy-5-(bromomethyl)phenyl)propan-1-ol. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions. Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by methods involving catalytic oxidation. organic-chemistry.orggoogle.com

Table 6: Functionalization of Ring Substituents

| Reagent | Target Group | Product |

|---|---|---|

| HBr or BBr₃ | Methoxy | 3-(2-Hydroxy-5-methylphenyl)propan-1-ol |

| NBS, light/AIBN | Methyl | 3-(5-(Bromomethyl)-2-methoxyphenyl)propan-1-ol |

Intermolecular and Intramolecular Rearrangements of this compound

The chemical literature does not provide specific experimental studies on the intermolecular and intramolecular rearrangements of this compound. However, based on the well-established principles of organic chemistry and studies of analogous substituted phenylpropanol systems, it is possible to postulate the types of rearrangements this compound could undergo, particularly under acidic conditions. The primary alcohol functional group, in conjunction with the substituted aromatic ring, provides a framework for potential carbocation-mediated rearrangements and intramolecular cyclization reactions.

Theoretical Rearrangement Pathways

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a primary carbocation. Primary carbocations are inherently unstable and prone to rearrangement to form more stable secondary or tertiary carbocations.

One of the most common types of carbocation rearrangement is the Wagner-Meerwein rearrangement , which involves a 1,2-hydride, 1,2-alkyl, or 1,2-aryl shift. wikipedia.orglscollege.ac.in This class of reaction involves the migration of a group from one carbon atom to an adjacent carbocationic center. numberanalytics.comslideshare.net In the case of the carbocation derived from this compound, a 1,2-hydride shift would lead to a more stable secondary carbocation. This rearrangement is a common feature in the acid-catalyzed dehydration of alcohols. slideshare.net

Another potential rearrangement, though less direct for this specific substrate, is the Pinacol (B44631) rearrangement . This reaction is characteristic of 1,2-diols (vicinal diols) and involves the 1,2-migration of a substituent in a protonated diol to form a ketone or aldehyde. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While this compound is not a diol, similar migratory principles could apply if the molecule were to undergo oxidation to a diol or if it were part of a more complex reaction sequence. The driving force for the pinacol rearrangement is the formation of a stable oxonium ion. wikipedia.org

Intramolecular cyclization represents a competing reaction pathway to intermolecular rearrangements. The carbocation formed upon dehydration could be attacked by the electron-rich aromatic ring to form a six-membered ring, leading to a tetralin derivative. This type of reaction is known for 3-phenyl-1-propanol, which upon treatment with phosphoric acid can yield products including indane and tetralin derivatives, although polymerization is also a significant outcome. sciencemadness.org The methoxy and methyl substituents on the phenyl ring of this compound would influence the regioselectivity of such a cyclization.

The table below summarizes the key features of these potential rearrangement and cyclization reactions.

| Reaction Type | Key Intermediate | Driving Force | Potential Product Type for a 3-Arylpropan-1-ol System |

| Wagner-Meerwein Rearrangement | Carbocation | Formation of a more stable carbocation | Isomeric alkenes or substitution products |

| Pinacol Rearrangement | Protonated 1,2-diol | Formation of a stable oxonium ion (carbonyl group) | Ketones or aldehydes |

| Intramolecular Cyclization | Carbocation | Formation of a stable cyclic system | Tetralin or indane derivatives |

It is important to emphasize that the actual reaction pathway and the distribution of products would be highly dependent on the specific reaction conditions, including the nature of the acid catalyst, temperature, and solvent. sciencemadness.org Without direct experimental data for this compound, the discussion of these rearrangements remains theoretical.

Derivatization and Analog Synthesis from 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Design and Synthesis of Structurally Related Analogs

The primary alcohol functional group is a key site for derivatization. Standard organic transformations can be employed to convert the alcohol into a wide range of other functional groups. For instance, oxidation of the primary alcohol can yield either the corresponding aldehyde, 3-(2-methoxy-5-methylphenyl)propanal (B7870917), or the carboxylic acid, 3-(2-methoxy-5-methylphenyl)propanoic acid, depending on the reaction conditions. quizlet.commrcolechemistry.co.ukphysicsandmathstutor.comphysicsandmathstutor.com The choice of oxidizing agent and reaction setup is crucial for selective transformation. For the synthesis of the aldehyde, a mild oxidizing agent and removal of the product by distillation as it forms is preferred to prevent over-oxidation. physicsandmathstutor.com For the carboxylic acid, a stronger oxidizing agent and reflux conditions are typically employed. physicsandmathstutor.comnih.gov

Esterification and etherification of the hydroxyl group are also common strategies to generate analogs. A variety of esters can be synthesized through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. Similarly, ethers can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. google.com

Modification of the aromatic ring offers another avenue for analog synthesis. The methoxy (B1213986) and methyl substituents on the phenyl ring influence its electronic properties and can direct further electrophilic aromatic substitution reactions. Alternatively, the inherent structure of the phenyl ring can be altered through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is particularly well-suited for this purpose. mdpi.comharvard.edu To utilize this reaction, the phenyl ring would first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate. This functionalized intermediate can then be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl substituents. researchgate.netlibretexts.orggre.ac.uk

A summary of potential synthetic transformations for analog generation is presented in the table below.

| Starting Material | Reaction Type | Reagents and Conditions | Product |

| 3-(2-Methoxy-5-methylphenyl)propan-1-ol | Oxidation (to aldehyde) | PCC, CH₂Cl₂ or Distillation with acidified K₂Cr₂O₇ | 3-(2-Methoxy-5-methylphenyl)propanal |

| This compound | Oxidation (to carboxylic acid) | Reflux with KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 3-(2-Methoxy-5-methylphenyl)propanoic acid |

| This compound | Esterification | R-COOH, acid catalyst or R-COCl, pyridine | 3-(2-Methoxy-5-methylphenyl)propyl ester |

| This compound | Etherification | 1. NaH; 2. R-X | 1-Alkoxy-3-(2-methoxy-5-methylphenyl)propane |

| Halogenated this compound | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl substituted analog |

Scaffold Modification and Diversity-Oriented Synthesis

Scaffold modification aims to create more significant structural changes to the core of this compound, leading to libraries of compounds with diverse three-dimensional shapes and functionalities. This approach is central to diversity-oriented synthesis (DOS), a strategy that seeks to explore a wide range of chemical space to identify novel biologically active molecules. quizlet.commdpi.comharvard.edunih.gov

Starting from this compound, the propanol (B110389) side chain can be a focal point for scaffold modification. For example, the alcohol could be converted to a leaving group (e.g., a tosylate or mesylate) and then subjected to intramolecular cyclization reactions to form heterocyclic ring systems, such as substituted chromanes, if an appropriate nucleophile is present on the aromatic ring.

The aromatic ring itself can be a template for building more complex scaffolds. Through multi-step synthetic sequences involving reactions like nitration, reduction to an amine, and subsequent diazotization, a variety of functional groups can be introduced. These can then serve as handles for further transformations, including the construction of fused ring systems.

Diversity-oriented synthesis often employs branching pathways where a common intermediate is treated with different reagents to produce a variety of distinct molecular skeletons. harvard.edu For instance, the aldehyde derivative, 3-(2-methoxy-5-methylphenyl)propanal, could serve as a key branching point. It can undergo reactions such as:

Wittig reactions to form various alkenes.

Reductive amination with different amines to generate a library of secondary and tertiary amines.

Aldol condensations with a range of ketones or other aldehydes to build larger, more complex carbon skeletons.

Multi-component reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov

The table below illustrates some potential scaffold modifications starting from derivatives of this compound.

| Derivative | Reaction Type | Reagents | Resulting Scaffold |

| 3-(2-Methoxy-5-methylphenyl)propanal | Reductive Amination | R-NH₂, reducing agent (e.g., NaBH₃CN) | N-substituted 3-(2-methoxy-5-methylphenyl)propan-1-amine |

| 3-(2-Methoxy-5-methylphenyl)propanal | Wittig Reaction | Ph₃P=CHR | Substituted alkene |

| 3-(2-Methoxy-5-methylphenyl)propanoic acid | Amide Coupling | R₂NH, coupling agent (e.g., DCC, EDC) | N,N-disubstituted 3-(2-methoxy-5-methylphenyl)propanamide |

| Amino-substituted this compound | Pictet-Spengler reaction | Aldehyde or ketone | Tetrahydroisoquinoline derivative |

Preparation of Functionalized Probes and Linkers

Functionalized probes and linkers are essential tools in chemical biology and medicinal chemistry for studying molecular interactions and for constructing more complex therapeutic agents like antibody-drug conjugates (ADCs). google.com The structure of this compound can be adapted for these applications by introducing specific reactive groups or reporter tags.

To create a functionalized probe, a reporter group such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label could be attached to the molecule. This is typically achieved by first derivatizing the alcohol or the aromatic ring to introduce a reactive handle, such as an amine, a carboxylic acid, or a clickable functional group (e.g., an azide (B81097) or an alkyne). For example, the terminal alcohol could be converted to an azide, which can then be selectively reacted with an alkyne-containing reporter group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

The synthesis of linkers from this compound would involve creating bifunctional molecules. One end of the linker would be designed to attach to a payload molecule (e.g., a drug), while the other end would have a functional group for conjugation to a carrier molecule, such as an antibody. sigmaaldrich.comnih.gov The propanol side chain provides a convenient starting point for building out the linker. For instance, the alcohol could be extended through etherification with a molecule like polyethylene (B3416737) glycol (PEG) to enhance solubility and then terminated with a reactive group for conjugation.

The aromatic ring can also be part of the linker design, potentially incorporating features that influence the linker's stability or cleavage properties. The design of such linkers is a sophisticated process that must balance stability in circulation with efficient cleavage at the target site. google.com

The following table outlines strategies for preparing functionalized probes and linkers.

| Target Molecule | Synthetic Strategy | Key Functional Group Introduced |

| Fluorescent Probe | Convert alcohol to amine, then react with a fluorescent dye's N-hydroxysuccinimide (NHS) ester. | Amine |

| Biotinylated Probe | Convert alcohol to a carboxylic acid, then couple with an amino-biotin derivative. | Carboxylic Acid |

| Clickable Probe | Convert alcohol to an azide or alkyne. | Azide or Alkyne |

| Bifunctional Linker | Extend the propanol chain and terminate with a maleimide (B117702) group for conjugation to thiols on an antibody. | Maleimide |

Enzymatic and Biocatalytic Transformations of 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Lipase-Catalyzed Reactions and Kinetic Resolution Strategies for Chiral Analogs

Lipases are a versatile class of enzymes widely employed in organic synthesis for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. nih.gov A key application of lipases is in the kinetic resolution of racemic alcohols, a process that allows for the separation of enantiomers. This is particularly relevant for creating chiral building blocks for pharmaceuticals and other bioactive molecules.

In this study, two lipases, Aspergillus oryzae lipase (B570770) (AOL) and Porcine pancreas lipase (PPL), were found to be effective. The transesterification of rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol, catalyzed by PPL, resulted in a conversion of 58% and an enantiomeric ratio (E) of 27±1 for the R-(+)-enantiomer. researchgate.net For the corresponding demethylated analog, rac-2-(3-hydroxy-4-methylphenyl)propan-1-ol, hydrolysis catalyzed by AOL showed a higher enantioselectivity, with a conversion of 53% and an E value of 80±3 for the R-(+)-alcohol. researchgate.net

These findings suggest that lipase-catalyzed kinetic resolution is a viable strategy for obtaining enantiomerically enriched forms of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. The choice of lipase and reaction conditions (hydrolysis vs. transesterification) would be critical in optimizing the conversion and enantiomeric excess of the desired product. The general principles of lipase-catalyzed acylation of primary alcohols, particularly those with aryl substituents, further support this potential. researchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of a Structural Analog, rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol

| Substrate | Lipase | Reaction Type | Conversion (%) | Enantiomeric Ratio (E) | Product |

|---|---|---|---|---|---|

| rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol | Porcine pancreas lipase (PPL) | Transesterification | 58 | 27±1 | R-(+)-alcohol |

Data sourced from a study on a structural analog. researchgate.net

Biotransformation Pathways in Model Systems (e.g., microbial, plant cell cultures)

Biotransformation using whole-cell systems, such as microbial and plant cell cultures, offers a powerful tool for modifying chemical structures in ways that can be difficult to achieve through conventional chemical synthesis. These systems express a wide array of enzymes that can catalyze various reactions, including hydroxylations, demethylations, and glycosylations.

For aromatic compounds like this compound, a primary anticipated biotransformation pathway is hydroxylation. Microbial systems, particularly fungi, are well-known for their ability to hydroxylate a wide range of substrates, a reaction often catalyzed by cytochrome P450 monooxygenases. mdpi.comnih.gov These enzymes play a crucial role in the metabolism of natural products and xenobiotics. mdpi.com The position of hydroxylation on the aromatic ring can be influenced by the existing substitution pattern of the substrate. nih.gov

Another significant biotransformation pathway for methoxy-substituted aromatic compounds is O-demethylation. Studies on the biotransformation of methoxyflavones by entomopathogenic filamentous fungi, such as Beauveria bassiana, have shown that these organisms can efficiently demethylate methoxy (B1213986) groups on the aromatic ring, often followed by glycosylation. mdpi.com For instance, 2'-methoxyflavone (B191848) was converted to 2'-hydroxyflavone (B191508) by B. bassiana. mdpi.com This suggests that this compound could be demethylated by similar fungal cultures to yield 3-(2-hydroxy-5-methylphenyl)propan-1-ol.

Plant cell cultures are also known to metabolize phenylpropanoids, often through hydroxylation and subsequent glycosylation. researchgate.net The enzymes involved in the phenylpropanoid pathway in plants, such as cinnamate (B1238496) 4-hydroxylase and other cytochrome P450 enzymes, are responsible for introducing hydroxyl groups onto the aromatic ring. mdpi.com Therefore, it is plausible that plant cell cultures could transform this compound into hydroxylated and potentially glycosylated derivatives.

Characterization of Enzymatic Reaction Products and Enantiomeric Purity

The characterization of products from enzymatic reactions is crucial for confirming the success of the transformation and determining the stereochemical outcome. For the products of lipase-catalyzed kinetic resolutions, the primary goal is to determine the enantiomeric purity, typically expressed as enantiomeric excess (ee).

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and powerful technique for separating and quantifying enantiomers. For instance, cellulose (B213188) tris-3,5-dimethylphenyl-carbamate based chiral stationary phases have been successfully used for the enantiomeric separation of similar aromatic propanol (B110389) derivatives. nih.gov The choice of mobile phase is critical for achieving good separation. mdpi.com

In the study of the kinetic resolution of rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol, the enantiomeric excess of the products was determined, and the optically pure alcohol was successfully isolated through crystallization from an ethyl acetate/n-hexane co-solvent system. researchgate.net This demonstrates that standard laboratory techniques can be applied to purify the products of such resolutions.

For biotransformation products, a combination of spectroscopic techniques is typically employed for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques like COSY and HMBC) is indispensable for determining the precise chemical structure of the transformed molecules, including the position of newly introduced hydroxyl or other functional groups. Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the products. In the case of the biotransformation of methoxyflavones, extensive NMR analysis was used to identify the structures of the resulting hydroxylated and glycosylated products. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| rac-2-(3-Methoxy-4-methylphenyl)propan-1-ol |

| rac-2-(3-hydroxy-4-methylphenyl)propyl propanoate |

| R-(+)-2-(3-Methoxy-4-methylphenyl)propan-1-ol |

| R-(+)-2-(3-hydroxy-4-methylphenyl)propan-1-ol |

| 2'-methoxyflavone |

| 2'-hydroxyflavone |

| 3-(2-hydroxy-5-methylphenyl)propan-1-ol |

Advanced Analytical Methodologies for 3 2 Methoxy 5 Methylphenyl Propan 1 Ol

Chromatographic Method Development

Chromatography is the cornerstone for the separation and analysis of 3-(2-Methoxy-5-methylphenyl)propan-1-ol. The development of robust chromatographic methods is essential for achieving high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar aromatic alcohol. academicjournals.org

A typical RP-HPLC method involves a stationary phase, such as a C18 column, which retains the analyte based on its hydrophobic interactions. academicjournals.org The mobile phase, generally a mixture of a polar solvent like water and a less polar organic solvent like acetonitrile (B52724) or methanol, is passed through the column to elute the compound. academicjournals.orgacademicjournals.org By adjusting the ratio of these solvents (gradient or isocratic elution), the retention time of the compound can be optimized for effective separation from any impurities. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the phenyl group in the molecule absorbs ultraviolet light. academicjournals.org The wavelength for detection is typically set near the absorbance maximum of the aromatic ring, often around 220 nm, to ensure high sensitivity. academicjournals.org For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to correlate peak area with concentration. academicjournals.org This method provides reliable and reproducible results for determining the purity percentage of the compound. academicjournals.org

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

| Parameter | Specification |

| Column | C18, 150 x 4.6 mm, 5 µm particle size academicjournals.org |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) academicjournals.org |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min academicjournals.org |

| Detection | UV at 220 nm academicjournals.org |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Product Profiling

For the identification and quantification of volatile impurities or degradation products associated with this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical choice. youtube.comcmbr-journal.com This powerful technique separates compounds in the gas phase and then provides detailed mass information for structural elucidation. youtube.com

In a typical GC-MS analysis, the sample is injected into a heated port to vaporize the components. The volatile compounds are then carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS or DB-5MS) where they are separated based on their boiling points and interactions with the stationary phase. cmbr-journal.com Following separation, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). nih.gov This high-energy ionization process causes the molecules to fragment into characteristic patterns, which serve as a "fingerprint" for identification by comparing them against spectral libraries like NIST. nih.govtandfonline.com

This method is invaluable for creating a volatile profile of a sample, allowing for the detection of trace-level impurities that might be present from the synthesis process or that form during storage. youtube.commdpi.com

Table 2: General GC-MS Parameters for Volatile Profiling

| Parameter | Specification |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness cmbr-journal.com |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min tandfonline.com |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-60°C, ramped to 250-280°C cmbr-journal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.govtandfonline.com |

| Mass Analyzer | Quadrupole |

| Scan Range | 35-450 m/z tandfonline.com |

| Source Temperature | 230 °C tandfonline.com |

Hyphenated Techniques (LC-MS/MS) for Complex Mixture Analysis

When this compound needs to be identified and quantified in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govchromatographyonline.com This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov

The process begins with the separation of the analyte from the matrix components via liquid chromatography. nih.gov The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. frontiersin.org

In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects the molecular ion of the target compound. This ion is then fragmented in the second quadrupole (Q2) through collision-induced dissociation. The resulting fragment ions are then analyzed by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the accurate quantification of the analyte even at very low concentrations, with minimal interference from the sample matrix. nih.gov

Table 3: Representative LC-MS/MS Parameters for Analysis in a Complex Matrix

| Parameter | Specification |

| LC Column | C18 or Phenyl-Hexyl nih.gov |

| Mobile Phase | Gradient of Methanol or Acetonitrile with 0.1% Formic Acid in Water |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS System | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ions |

Spectroscopic Quantification Methods

While chromatography is preferred for its specificity, direct spectroscopic methods can also be employed for quantification, particularly for rapid analysis of relatively pure samples.